molecular formula C15H13N B3394461 4-[(4-Methylphenyl)ethynyl]aniline CAS No. 15795-03-6

4-[(4-Methylphenyl)ethynyl]aniline

Cat. No.: B3394461
CAS No.: 15795-03-6
M. Wt: 207.27 g/mol
InChI Key: OYWNGXXYWUASRO-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)ethynyl]aniline, also known as 4-[(4-Methylphenyl)ethynyl]benzenamine, is an organic compound with the molecular formula C15H13N and a molecular weight of 207.27 g/mol. This compound features an aniline group substituted with a 4-[(4-Methylphenyl)ethynyl] moiety, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(4-Methylphenyl)ethynyl]aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)ethynyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[(4-Methylphenyl)ethynyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)ethynyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylaniline: Similar in structure but lacks the methyl group on the phenyl ring.

    4-[(Trimethylsilyl)ethynyl]aniline: Contains a trimethylsilyl group instead of a methyl group.

    4-[(4-Bromophenyl)ethynyl]aniline: Features a bromine atom instead of a methyl group.

Uniqueness

4-[(4-Methylphenyl)ethynyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its reactivity and makes it a valuable intermediate for synthesizing various derivatives .

Properties

IUPAC Name

4-[2-(4-methylphenyl)ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-5,8-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWNGXXYWUASRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629241
Record name 4-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-03-6
Record name 4-[(4-Methylphenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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